2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole
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Overview
Description
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole typically involves the reaction of 2-chloro-1,3-thiazole with benzothiazole derivatives under specific conditions. One common method includes the use of a sulfonyl chloride intermediate, which reacts with the thiazole derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}-1,3-benzothiazole is unique due to its dual thiazole and benzothiazole rings, which confer a broad spectrum of biological activities. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-10-13-5-7(17-10)6-19(15,16)11-14-8-3-1-2-4-9(8)18-11/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZGBSXKBZSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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